(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline
Overview
Description
(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline is a chiral compound with significant importance in various scientific fields This compound features two stereogenic centers, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a suitable precursor, followed by the introduction of the dodecyl side chain. The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry at both chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high stereoselectivity and yield. These methods are preferred due to their efficiency and environmentally friendly nature. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in protein synthesis and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the proline moiety can interact with enzymes and proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Hydroxy-1-[(2S)-2-hydroxydodecyl]-L-proline: This is the enantiomer of the compound, with opposite stereochemistry at both chiral centers.
(4R)-4-Hydroxy-1-[(2R)-2-hydroxydecyl]-L-proline: This compound has a shorter alkyl chain, which can influence its chemical properties and reactivity.
Uniqueness
The unique combination of hydroxyl and proline groups in (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline, along with its specific stereochemistry, makes it distinct from other similar compounds. This uniqueness contributes to its diverse applications and potential in various scientific fields.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2R)-2-hydroxydodecyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-14(19)12-18-13-15(20)11-16(18)17(21)22/h14-16,19-20H,2-13H2,1H3,(H,21,22)/t14-,15-,16+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUZAMPDWSMVSA-OAGGEKHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CN1CC(CC1C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](CN1C[C@@H](C[C@H]1C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548421 | |
Record name | (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87068-89-1 | |
Record name | (4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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